molecular formula C14H9ClF2N2O4S B3041360 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride CAS No. 284674-50-6

4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride

Cat. No.: B3041360
CAS No.: 284674-50-6
M. Wt: 374.7 g/mol
InChI Key: VODPVCKMGSNXMO-UHFFFAOYSA-N
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Description

4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a chlorobenzoyl group, a fluorobenzene ring, and a sulphonyl fluoride moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzoyl chloride with an amine to form the corresponding amide. This intermediate is then subjected to further reactions, including fluorination and sulfonylation, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Industrial methods may also incorporate advanced purification techniques, such as crystallization and chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride involves its interaction with specific molecular targets. The sulphonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride is unique due to the presence of the sulphonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and robust performance .

Properties

IUPAC Name

4-[(4-chlorobenzoyl)carbamoylamino]-3-fluorobenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2N2O4S/c15-9-3-1-8(2-4-9)13(20)19-14(21)18-12-6-5-10(7-11(12)16)24(17,22)23/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODPVCKMGSNXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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